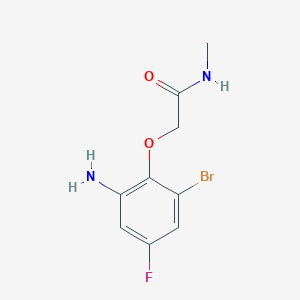

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide typically involves multiple steps:

Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol.

Reaction with Acetyl Chloride: The phenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-amino-6-bromo-4-fluorophenoxy)acetyl chloride.

Amidation: The acetyl chloride derivative is then reacted with methylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the compound’s properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide to an amine.

Major Products

Substitution: Products can include derivatives with different halogens or other substituents.

Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.

Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action for 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide would depend on its specific application:

Enzyme Inhibition: If used as a pharmaceutical, it may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.

Material Properties: In materials science, its action would be related to its chemical and physical properties, such as its ability to form stable films or coatings.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide

- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(3-chlorophenyl)acetamide

- Methyl 4-(2-amino-6-bromo-4-fluorophenoxy)butanoate

Uniqueness

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and an amide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications or interactions.

Biological Activity

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₃H₁₄BrFNO₂

- Molecular Weight : 316.16 g/mol

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. The agar well diffusion method has been employed to evaluate its efficacy against multidrug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acinetobacter baumannii | 18 | 0.5 mg/mL |

| Staphylococcus aureus | 15 | 0.75 mg/mL |

These findings indicate that this compound exhibits significant antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased expression of pro-apoptotic proteins such as P53 and BAX.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| PC-3 (Prostate) | 30 | Cell cycle arrest |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. Preliminary docking studies suggest that the compound binds effectively to target proteins associated with cancer cell growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenoxy group and variations in halogen substitutions have been shown to significantly influence both antimicrobial and anticancer activities. For instance, the presence of bromine and fluorine atoms enhances lipophilicity, which may improve cellular uptake.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against a panel of Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between concentration and zone of inhibition, suggesting dose-dependent efficacy .

- Anticancer Research : Another study focused on the compound's effects on prostate cancer cells, revealing that treatment led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C9H10BrFN2O2 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide |

InChI |

InChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14) |

InChI Key |

IYEHGBAGDGKFLX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1Br)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.